Nelfinavir

Description

This compound is a potent HIV-1 protease inhibitor. It is used in combination with other antiviral drugs in the treatment of HIV in both adults and children. This compound inhibits the HIV viral proteinase enzyme which prevents cleavage of the gag-pol polyprotein, resulting in noninfectious, immature viral particles.

This compound is a Protease Inhibitor. The mechanism of action of this compound is as a HIV Protease Inhibitor, and Cytochrome P450 3A Inhibitor.

This compound is an antiretroviral protease inhibitor used in the therapy and prevention of human immunodeficiency virus (HIV) infection and the acquired immunodeficiency syndrome (AIDS). This compound can cause transient and usually asymptomatic elevations in serum aminotransferase levels and is a rare cause of clinically apparent, acute liver injury. In HBV or HCV coinfected patients, hepatic injury during antiretroviral therapy that includes this compound may be a result of exacerbation of the underlying chronic hepatitis B or C, rather than a direct effect of the medication.

This compound is a synthetic antiviral agent that selectively binds to and inhibits human immunodeficiency virus (HIV) protease. This compound has activity against HIV 1 and 2.

This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1997 and is indicated for hiv-1 infection and hiv infection and has 26 investigational indications.

A potent HIV protease inhibitor. It is used in combination with other antiviral drugs in the treatment of HIV in both adults and children.

See also: Saquinavir (related); this compound Mesylate (active moiety of).

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

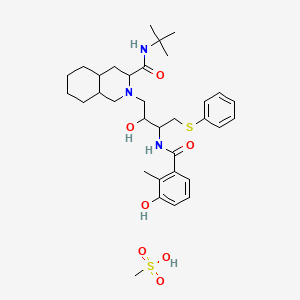

(3S,4aS,8aS)-N-tert-butyl-2-[(2R,3R)-2-hydroxy-3-[(3-hydroxy-2-methylbenzoyl)amino]-4-phenylsulfanylbutyl]-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinoline-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H45N3O4S/c1-21-25(15-10-16-28(21)36)30(38)33-26(20-40-24-13-6-5-7-14-24)29(37)19-35-18-23-12-9-8-11-22(23)17-27(35)31(39)34-32(2,3)4/h5-7,10,13-16,22-23,26-27,29,36-37H,8-9,11-12,17-20H2,1-4H3,(H,33,38)(H,34,39)/t22-,23+,26-,27-,29+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAGYKUNXZHXKMR-HKWSIXNMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1O)C(=O)NC(CSC2=CC=CC=C2)C(CN3CC4CCCCC4CC3C(=O)NC(C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=CC=C1O)C(=O)N[C@@H](CSC2=CC=CC=C2)[C@@H](CN3C[C@H]4CCCC[C@H]4C[C@H]3C(=O)NC(C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H45N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

159989-65-8 (monomethane sulfonate (salt)) | |

| Record name | Nelfinavir [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0159989647 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID5035080 | |

| Record name | Nelfinavir | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5035080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

567.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Nelfinavir | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014365 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Slightly soluble, 1.91e-03 g/L | |

| Record name | Nelfinavir | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00220 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Nelfinavir | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014365 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

159989-64-7 | |

| Record name | Nelfinavir | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=159989-64-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nelfinavir [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0159989647 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nelfinavir | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00220 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | nelfinavir | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=747167 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Nelfinavir | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5035080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NELFINAVIR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HO3OGH5D7I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Nelfinavir | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014365 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

349.84 °C | |

| Record name | Nelfinavir | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00220 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Nelfinavir | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014365 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide on Nelfinavir as a Potential Anticancer Agent

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound (brand name Viracept) is an orally available Human Immunodeficiency Virus (HIV) protease inhibitor that was approved by the U.S. Food and Drug Administration (FDA) in 1997 for the treatment of HIV-1 infection.[1] Beyond its antiretroviral activity, a growing body of preclinical and clinical evidence has highlighted its potential as a repurposed anticancer agent.[2][3][4] The observation that long-term this compound treatment in HIV-infected patients led to metabolic side effects, such as insulin resistance and dyslipidemia, hinted at off-target effects on cellular pathways critical in oncology, particularly the IGF/Akt pathway.[2] This guide provides a comprehensive technical overview of the mechanisms of action, preclinical and clinical evidence, and key experimental protocols related to the anticancer properties of this compound.

Core Mechanisms of Anticancer Activity

This compound exerts pleiotropic effects on cancer cells through the modulation of multiple interconnected cellular pathways.[3][5][6] The primary mechanisms include the inhibition of the PI3K/Akt signaling pathway, induction of endoplasmic reticulum (ER) stress, and inhibition of the proteasome.[1][7]

Inhibition of the PI3K/Akt/mTOR Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) pathway is a critical signaling cascade that promotes cell proliferation, survival, and resistance to therapy; it is frequently hyperactivated in many human cancers.[8][9] this compound has been consistently shown to inhibit this pathway by downregulating the phosphorylation of Akt, a key signaling node.[5][8][10] This inhibition prevents the activation of downstream effectors like mTOR, leading to reduced protein synthesis and cell growth.[11][12] The dephosphorylation of Akt by this compound may be mediated by the activation of the phosphatase complex PP1/GADD34, which is linked to proteasome inhibition and the unfolded protein response (UPR).[2]

Induction of Endoplasmic Reticulum (ER) Stress and the Unfolded Protein Response (UPR)

A hallmark of this compound's anticancer activity is the potent induction of ER stress.[5][13] The ER is responsible for the proper folding and modification of secretory and transmembrane proteins. An accumulation of misfolded or unfolded proteins triggers the UPR, a protective mechanism. However, severe or prolonged ER stress leads to apoptosis.[2] this compound induces ER stress, leading to the activation of UPR sensors like PERK.[14] This results in the phosphorylation of eukaryotic initiation factor 2α (eIF2α) and the increased expression of transcription factors ATF4 and CHOP (CCAAT-enhancer-binding protein homologous protein), a key mediator of ER stress-induced apoptosis.[2][15] this compound also sensitizes renal cancer cells to TRAIL-induced apoptosis by increasing the expression of death receptors DR4 and DR5 through ER stress.[16]

Proteasome Inhibition

The ubiquitin-proteasome system is responsible for the degradation of most intracellular proteins, including misfolded proteins and key cellular regulators. Its inhibition leads to the accumulation of these proteins, causing ER stress and apoptosis. This compound has been shown to inhibit the chymotrypsin-like (CT-like) activity of the 26S proteasome in multiple myeloma (MM) cells at clinically achievable concentrations.[14] This inhibition contributes to the accumulation of polyubiquitinated proteins, further exacerbating ER stress.[13] this compound's effect on the proteasome is synergistic with dedicated proteasome inhibitors like bortezomib and carfilzomib, and it may help overcome resistance to these agents.[2][17] this compound also inhibits the aspartic protease DDI2, which is involved in a compensatory mechanism that mediates resistance to proteasome inhibitors, providing another rationale for combination therapy.[18]

Other Anticancer Mechanisms

-

Autophagy Modulation : this compound induces autophagy, a cellular recycling process.[5][6] However, in many cancer cells, this appears to be a protective response, as inhibiting autophagy with agents like chloroquine enhances this compound-induced cell death.[2][19][20]

-

Anti-Angiogenesis : this compound exhibits anti-angiogenic properties by inhibiting pathways that regulate the formation of new blood vessels, such as those involving VEGF, bFGF, and matrix metalloproteinases (MMPs).[1][11][21]

-

Cell Cycle Arrest : The drug can induce cell cycle arrest, often at the G1 phase, by modulating the levels of key regulatory proteins like cyclins and cyclin-dependent kinases (CDKs).[2]

-

Apoptosis Induction : this compound triggers caspase-dependent apoptosis, evidenced by the cleavage of caspase-3 and PARP.[2][19] It also modulates the expression of Bcl-2 family proteins, increasing pro-apoptotic members like Bax and decreasing anti-apoptotic members like survivin.[2]

Preclinical Evidence

This compound has demonstrated broad-spectrum anticancer activity in a multitude of preclinical models, both in vitro and in vivo.

In Vitro Activity

This compound inhibits the proliferation of a wide array of cancer cell lines, including those resistant to standard chemotherapies.[5][6] It was shown to be the most potent of six HIV protease inhibitors screened against the NCI60 cancer cell line panel, with a mean 50% growth inhibition (GI50) of 5.2 µM, a concentration achievable in patients.[6]

Table 1: Summary of In Vitro Activity of this compound

| Cancer Type | Cell Line(s) | IC50 / Effective Concentration | Key Molecular Effects & Findings | Reference(s) |

|---|---|---|---|---|

| Non-Small Cell Lung (NSCLC) | NCI-H157, A549, H460 | ~5-20 µM | Inhibition of proliferation, induction of ER stress, apoptosis, autophagy. | [5][6][19][22] |

| Multiple Myeloma (MM) | U266, RPMI8226, OPM-2 | ~5-10 µM | Inhibition of proteasome activity, induction of UPR, apoptosis, decreased p-Akt/STAT3. | [2][14][17] |

| Breast Cancer | HER2+, HER2- | ~5 µM | Inhibition of Akt activation, dissociation of HSP90-HER2 interaction. | [2] |

| Prostate Cancer | LNCaP, PC-3 | ~10 µM | Inhibition of Akt phosphorylation, blockade of androgen receptor signaling. | [10] |

| Ovarian Cancer | PEO1, PEO14, etc. | ~10-30 µM | Induction of UPR (GRP78, CHOP), DNA damage, lysosomal impairment. | [15] |

| Malignant Glioma | Various | Not specified | Induction of ER stress (GRP78, CHOP), caspase-4 activation, proteasome inhibition. | [13] |

| Renal Cancer | 769-P, 786-O, Caki-2 | Dose-dependent | Induction of ER stress, increased expression of DR4/DR5, sensitization to TRAIL. | [16] |

| Small-cell Lung (SCLC) | Various | ~1.25-20 µM | Inhibition of proliferation, mTOR inhibition, UPR induction. | [12] |

| Leukemia | HL60, IM9, Jurkat | ~9 µg/ml (~16 µM) | Mitochondria-independent apoptosis, activation of caspases 3, 7, 8. |[23] |

In Vivo Antitumor Efficacy

This compound has demonstrated the ability to inhibit tumor growth in various xenograft models, corroborating its in vitro effects. These in vivo studies often show evidence of the same molecular changes observed in cell culture, such as increased apoptosis and markers of ER stress within the tumor tissue.[5][20]

Table 2: Summary of In Vivo Antitumor Efficacy of this compound

| Cancer Model | This compound Dose & Schedule | Combination Agent | Outcome | Key Biomarker Changes | Reference(s) |

|---|---|---|---|---|---|

| NSCLC Xenograft (H157, A549) | Not specified | Chloroquine | ~75-85% tumor growth reduction (combination) | Increased cleaved PARP (apoptosis) and ER stress markers in tumors. | [19][20] |

| NSCLC Xenograft | Not specified | None | Tumor growth inhibition | Induction of ER stress, autophagy, and apoptosis in vivo. | [5][6] |

| Multiple Myeloma Xenograft | Not specified | None | Delayed tumor growth | Not specified | [14] |

| SCLC Patient-Derived Xenograft (PDX) | Not specified | None | Tumor growth inhibition | mTOR inhibition, UPR induction, decreased MYC, ASCL1, SOX2. | [12] |

| Prostate Cancer Xenograft (LNCaP) | Not specified | None | Not specified | Blockade of AR, STAT3, and AKT signaling. | [10] |

| Rectal Cancer Xenograft | Not specified | Radiation | Radiosensitization | Increased tumor perfusion and reduced hypoxia. |[24][25] |

Clinical Evidence

The promising preclinical data has led to several clinical trials evaluating this compound in cancer patients, primarily in combination with standard-of-care chemotherapy and radiotherapy.[2][3] These trials have established the safety and tolerability of this compound at doses higher than those used for HIV treatment and have shown encouraging signs of clinical activity.[26][27]

Table 3: Summary of Clinical Trials of this compound in Oncology

| Trial Phase | Cancer Type | This compound Dose | Combination Therapy | Key Findings & Efficacy | Tolerability / DLTs | Reference(s) |

|---|---|---|---|---|---|---|

| Phase I | Advanced Solid Tumors | Dose escalation up to 3125 mg BID | None (Monotherapy) | MTD established at 3125 mg BID. 1 partial response, 2 minor responses in neuroendocrine tumors. 36% had stable disease >6 months. | Generally well tolerated. Diarrhea, anemia, lymphopenia (mostly mild). DLT was reversible neutropenia. | [26][27] |

| Phase I/II | Locally Advanced NSCLC | 625 or 1250 mg BID | Concurrent Chemoradiotherapy | Well tolerated. Promising long-term local control and overall survival. | No dose-limiting toxicities observed. | [28] |

| Early Phase | Advanced Rectal Cancer | 1250 mg BID | Radiation Therapy (no chemo) | Well tolerated. Associated with increased tumor blood flow. | 3 drug-related grade 3 AEs: diarrhea, rash, lymphopenia. |[24][25] |

Experimental Protocols

The following section details generalized methodologies for key experiments cited in the literature for evaluating the anticancer effects of this compound.

Cell Proliferation / Viability Assay

This protocol is used to determine the concentration-dependent effect of this compound on cancer cell growth and to calculate IC50/GI50 values.

-

Cell Plating : Cancer cells are seeded in 96-well plates (e.g., 15,000 cells/well) and allowed to adhere overnight.[12]

-

Treatment : Cells are treated with a range of concentrations of this compound (e.g., 1.25 to 30 µM) dissolved in a suitable solvent like DMSO. Control wells receive the solvent alone.[12][15]

-

Incubation : Plates are incubated for a specified period, typically 48 to 72 hours.[12][20]

-

Viability Measurement : Cell viability or proliferation is measured using a colorimetric assay such as WST-1, MTS, or crystal violet staining.[12][15] The absorbance is read using a plate reader.

-

Data Analysis : The results are expressed as a percentage of the control, and dose-response curves are generated to determine the half-maximal inhibitory concentration (IC50).

Western Blot Analysis for Protein Expression and Signaling

This method is used to detect changes in the expression and phosphorylation status of key proteins within this compound-treated cells, providing mechanistic insights.

-

Cell Lysis : Cells are treated with this compound (e.g., 10-20 µM) or vehicle control for a specified time (e.g., 24 hours).[8][22] Adherent and floating cells are collected, washed with PBS, and lysed in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Protein Quantification : The total protein concentration of each lysate is determined using a BCA or Bradford assay to ensure equal loading.

-

SDS-PAGE and Transfer : Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.[10]

-

Immunoblotting : The membrane is blocked (e.g., with 5% non-fat milk or BSA) and then incubated with primary antibodies against target proteins (e.g., p-Akt, total Akt, CHOP, GRP78, cleaved PARP, β-actin).[8][14][15]

-

Detection : After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system. β-actin is commonly used as a loading control.[22]

In Vivo Xenograft Tumor Growth Study

This protocol assesses the in vivo efficacy of this compound in a living organism.

-

Cell Implantation : Human cancer cells are injected subcutaneously into the flank of immunodeficient mice (e.g., nude mice).

-

Tumor Growth : Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Mice are then randomized into treatment and control groups.

-

Treatment Administration : this compound is administered to the treatment group, often via oral gavage, at a specified dose and schedule. The control group receives the vehicle.[2]

-

Tumor Measurement : Tumor dimensions are measured regularly (e.g., 2-3 times per week) with calipers, and tumor volume is calculated.

-

Endpoint : The study concludes when tumors in the control group reach a predetermined size, or after a fixed duration. At the endpoint, tumors can be excised for biomarker analysis (e.g., Western blotting for p-Akt, immunohistochemistry for apoptosis markers).[19]

-

Data Analysis : Tumor growth curves are plotted for each group to evaluate the extent of tumor growth inhibition.

Conclusion and Future Directions

This compound stands out as a promising drug repurposing candidate in oncology due to its multifaceted mechanism of action, oral bioavailability, established safety profile, and broad-spectrum activity.[2][6] Its ability to simultaneously target key cancer hallmarks—including proliferative signaling (Akt/mTOR), protein homeostasis (ER stress, proteasome), and angiogenesis—makes it an attractive agent for combination therapies. Clinical trials have confirmed its tolerability and shown encouraging preliminary efficacy, particularly in neuroendocrine tumors and in combination with chemoradiotherapy for NSCLC.[26][27][28]

Future research should focus on identifying predictive biomarkers to select patient populations most likely to respond to this compound-based therapies. Further investigation into rational combination strategies, such as pairing this compound with other agents that induce proteotoxicity (e.g., bortezomib) or inhibit protective autophagy (e.g., chloroquine), is warranted to maximize its therapeutic potential.[17][19] Well-designed, adequately powered clinical trials are necessary to definitively establish the role of this compound in the modern cancer treatment landscape.[1]

References

- 1. This compound and other protease inhibitors in cancer:... | F1000Research [f1000research.com]

- 2. The Anti-Cancer Properties of the HIV Protease Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Anti-Cancer Properties of the HIV Protease Inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medscape.com [medscape.com]

- 5. aacrjournals.org [aacrjournals.org]

- 6. This compound, A lead HIV protease inhibitor, is a broad-spectrum, anticancer agent that induces endoplasmic reticulum stress, autophagy, and apoptosis in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. The HIV Protease Inhibitor this compound Downregulates Akt Phosphorylation by Inhibiting Proteasomal Activity and Inducing the Unfolded Protein Response - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The HIV protease and PI3K/Akt inhibitor this compound does not improve the curative effect of fractionated irradiation in PC-3 prostate cancer in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 10. HIV‐1 protease inhibitor induces growth arrest and apoptosis of human prostate cancer LNCaP cells in vitro and in vivo in conjunction with blockade of androgen receptor STAT3 and AKT signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The Anti-Angiogenic Effects of Anti-Human Immunodeficiency Virus Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 12. This compound Inhibits the Growth of Small-cell Lung Cancer Cells and Patient-derived Xenograft Tumors | Anticancer Research [ar.iiarjournals.org]

- 13. HIV-1 protease inhibitors this compound and atazanavir induce malignant glioma death by triggering endoplasmic reticulum stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The human immunodeficiency virus-1 protease inhibitor this compound impairs proteasome activity and inhibits the proliferation of multiple myeloma cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 15. This compound Induces Cytotoxicity towards High-Grade Serous Ovarian Cancer Cells, Involving Induction of the Unfolded Protein Response, Modulation of Protein Synthesis, DNA Damage, Lysosomal Impairment, and Potentiation of Toxicity Caused by Proteasome Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 16. This compound Induces Endoplasmic Reticulum Stress and Sensitizes Renal Cancer Cells to TRAIL - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. This compound inhibits human DDI2 and potentiates cytotoxicity of proteasome inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Combining this compound With Chloroquine Inhibits In Vivo Growth of Human Lung Cancer Xenograft Tumors | In Vivo [iv.iiarjournals.org]

- 20. Combining this compound With Chloroquine Inhibits In Vivo Growth of Human Lung Cancer Xenograft Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 21. longdom.org [longdom.org]

- 22. researchgate.net [researchgate.net]

- 23. The mitochondria-independent cytotoxic effect of this compound on leukemia cells can be enhanced by sorafenib-mediated mcl-1 downregulation and mitochondrial membrane destabilization - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Clinical Trial of Oral this compound Before and During Radiation Therapy for Advanced Rectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 25. aacrjournals.org [aacrjournals.org]

- 26. A phase I trial of the HIV protease inhibitor this compound in adults with solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 27. oncotarget.com [oncotarget.com]

- 28. login.medscape.com [login.medscape.com]

Executive Summary

Nelfinavir (brand name Viracept) is an orally bioavailable HIV-1 protease inhibitor that has been used for over two decades in the management of HIV/AIDS.[1] Emerging from observations of metabolic side effects in HIV patients, such as insulin resistance, researchers postulated that this compound might interfere with critical cell signaling pathways, like the PI3K/Akt pathway, which is commonly dysregulated in cancer.[1][2] Extensive preclinical and clinical research has since validated this hypothesis, revealing this compound's potent, multi-faceted anti-cancer properties. This document provides an in-depth technical overview of this compound's mechanisms of action, a summary of its preclinical and clinical efficacy, detailed experimental protocols, and visualizations of its core biological pathways, intended for researchers and drug development professionals.

Core Mechanisms of Antineoplastic Action

This compound exerts its anti-cancer effects through several interconnected mechanisms, making it a pleiotropic agent capable of targeting multiple vulnerabilities in cancer cells.[1][3][4] The primary mechanisms include the inhibition of the PI3K/Akt survival pathway and the induction of severe endoplasmic reticulum (ER) stress.[5][6]

Inhibition of the PI3K/Akt Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial signaling cascade that promotes cell proliferation, survival, and growth, and its constitutive activation is a hallmark of many cancers.[7] this compound has been consistently shown to inhibit this pathway by downregulating the phosphorylation of Akt.[1][7] This inhibition appears to be a central node of its action, leading to radiosensitization and chemosensitization.[7][8][9] The blockade of Akt signaling disrupts downstream processes, including cell cycle progression and survival signals.[1][10] Clinical studies have confirmed that this compound, at standard doses, can effectively reduce Akt phosphorylation in patient tissues.[8][11]

Induction of Endoplasmic Reticulum (ER) Stress and the Unfolded Protein Response (UPR)

A primary mechanism of this compound's cytotoxicity is the induction of severe and persistent Endoplasmic Reticulum (ER) stress.[2][12][13] The ER is responsible for protein folding, and an accumulation of misfolded or unfolded proteins triggers the Unfolded Protein Response (UPR).[14] this compound causes this accumulation, possibly by inhibiting proteases like S1P and S2P involved in protein maturation or by inhibiting the proteasome.[5][14]

The UPR is mediated by three main sensor proteins: PERK, IRE1α, and ATF6.[14] this compound treatment leads to the activation of all three branches.[1][15] Chronic activation of the UPR, particularly the PERK branch, leads to the expression of the pro-apoptotic transcription factor CHOP (CCAAT-enhancer-binding protein homologous protein), which ultimately triggers cell death.[1][16] This ER stress-mediated apoptosis is a key component of this compound's efficacy as a single agent and in combination therapies.[3][13]

Proteasome Inhibition

This compound has been shown to inhibit the chymotrypsin-like activity of the 26S proteasome in various cancer cells, particularly multiple myeloma (MM).[1][16][17] This inhibition leads to the accumulation of ubiquitinated proteins, a surrogate marker for proteasome dysfunction, which contributes to ER stress and apoptosis.[1][16] While its inhibitory effect is considered moderate compared to dedicated proteasome inhibitors like bortezomib, it is significant enough to contribute to cytotoxicity.[1] Importantly, this compound can act synergistically with bortezomib, even re-sensitizing bortezomib-resistant cells, potentially by inhibiting different proteasome subunits or compensatory pathways.[1][17] Recent evidence suggests this compound directly inhibits the aspartic protease DDI2, which is involved in a proteasome recovery pathway, providing a molecular basis for its synergy with proteasome inhibitors.[18]

Modulation of Autophagy

Autophagy is a cellular recycling process that can have a dual role in cancer, either promoting survival under stress or contributing to cell death. This compound is a potent inducer of autophagy.[1][3][19] This induction is linked to several of its other effects, including ER stress, inhibition of the Akt/mTOR pathway, and mimicking nutrient starvation.[1][19][20] While autophagy is induced, its role in this compound's cytotoxicity appears to be context-dependent. In some studies, autophagy acts as a protective mechanism, and its inhibition with agents like 3-methyladenine (3-MA) or chloroquine enhances this compound-induced cell death.[1][3][21] This suggests a therapeutic strategy of combining this compound with autophagy inhibitors.[1][22]

Other Mechanisms

-

Cell Cycle Arrest: this compound can induce cell cycle arrest, primarily in the G1 phase.[1][11] This is associated with the downregulation of key cell cycle proteins like cyclins (A, B, D3) and cyclin-dependent kinases (CDK1, CDK2) and the upregulation of inhibitors like p21.[1]

-

Apoptosis Induction: this compound triggers apoptosis through both the extrinsic (death receptor) and intrinsic (mitochondrial) pathways.[1] It upregulates the expression of death receptors like DR5, sensitizing cells to TRAIL-mediated apoptosis.[2][13] It also modulates pro- and anti-apoptotic proteins, such as increasing Bax and decreasing survivin.[1]

-

Anti-Angiogenesis: this compound exhibits anti-angiogenic properties by inhibiting the PI3K/Akt pathway in endothelial cells, which reduces the production of key pro-angiogenic factors like VEGF and HIF-1α.[1][23]

-

STAT3 Inhibition: In some cancers, such as non-small cell lung cancer (NSCLC), this compound has been shown to inhibit the STAT3 signaling pathway, which is involved in proliferation and survival.[10]

Preclinical and Clinical Efficacy Data

The anti-cancer activity of this compound has been validated across a wide range of preclinical models and further explored in numerous clinical trials.

In Vitro Efficacy

This compound inhibits the proliferation of a broad spectrum of cancer cell lines. It was found to be the most potent of six HIV protease inhibitors screened against the NCI60 cell line panel, with a mean 50% growth inhibition (GI50) of 5.2 µM, a concentration that is clinically achievable in patients.[3][24]

Table 1: In Vitro Activity of this compound in Various Cancer Cell Lines

| Cancer Type | Cell Line(s) | Reported IC50 / GI50 | Key Findings | Reference(s) |

|---|---|---|---|---|

| Non-Small Cell Lung | H157, A549 | ~5.2 µM (Mean GI50) | Induces ER stress, apoptosis, and protective autophagy. | [3][24] |

| Multiple Myeloma | U266, RPMI8226 | ~5 µM | Inhibits proteasome activity, triggers UPR, and reduces p-STAT3. | [1][16] |

| Renal Cancer | 769-P, 786-O, Caki-2 | 5-20 µM (Dose-dependent) | Induces ER stress and sensitizes cells to TRAIL-induced apoptosis. | [2][13] |

| Cervical Cancer | HeLa, Caski | 20-25 µM | Induces G1 cell cycle arrest. | [11] |

| High-Grade Serous Ovarian | Patient-derived | Concentration-dependent | Activates all three UPR signaling arms. | [15] |

| Prostate Cancer | PC-3 | 10 µM | Inhibited Akt phosphorylation but did not radiosensitize in this model. |[25] |

In Vivo Efficacy

This compound has demonstrated significant anti-tumor effects in various animal xenograft models, both as a monotherapy and in combination with radiation or chemotherapy.[1]

Table 2: In Vivo Antitumor Effects of this compound in Animal Models

| Cancer Type | Animal Model | This compound Dose | Combination Agent | Key Outcomes | Reference(s) |

|---|---|---|---|---|---|

| Non-Small Cell Lung | NSCLC Xenografts | Not specified | None | Inhibited tumor growth; induced ER stress, autophagy, and apoptosis in vivo. | [3][22] |

| Non-Small Cell Lung | H157 & A549 Xenografts | 20 mg/kg/day | Chloroquine (60 mg/kg/day) | Combination reduced tumor growth by 75-85%. | [21] |

| Multiple Myeloma | Myeloma Mouse Model | Not specified | None | Delayed tumor growth. | [16] |

| Meningioma | Meningioma Xenografts | Not specified | Imatinib | Dual treatment increased TUNEL-positive (apoptotic) cells. | [1] |

| Small-Cell Lung Cancer | SCLC PDX Models | Not specified | None | Inhibited tumor growth, associated with mTOR inhibition and UPR induction. | [26] |

| Lewis Lung Carcinoma | Mouse Xenograft | Not specified | Radiation | Additive effect in decreasing angiogenesis. |[1] |

Clinical Trials in Oncology

This compound's safety profile and oral availability have facilitated its rapid translation into clinical trials for various cancers, primarily as a sensitizer for radio- and chemotherapy.

Table 3: Summary of Selected Clinical Trials of this compound in Oncology

| Phase | Cancer Type | Combination Therapy | This compound Dose | Key Findings & Tolerability | Reference(s) |

|---|---|---|---|---|---|

| Phase I/II | Unresectable NSCLC (Stage IIIA/IIIB) | Chemoradiotherapy (CT-RT) | 625 mg or 1250 mg BID | Well-tolerated. Promising objective response rate, progression-free survival, and overall survival. MTD was 1250 mg BID. | [27][28] |

| Phase I | Locally Advanced Rectal Cancer | Radiotherapy (RT) | 1250 mg BID | Well-tolerated. Associated with increased tumor blood flow. | [8][9] |

| Phase I | Locally Advanced Pancreatic Cancer | Chemoradiation | 625 mg or 1250 mg BID | Combination was feasible and well-tolerated. | [1] |

| Phase I | Locally Advanced Cervical Cancer | Cisplatin + RT | 875 mg or 1250 mg BID | Safe and tolerable. Decreased pAkt levels in tumor tissue. | [11] |

| Phase I | Glioblastoma Multiforme | Temozolomide + RT | Not specified | Combination was feasible. | [1] |

| Phase I | Solid Tumors | Monotherapy | 3125 mg BID (MTD) | Well-tolerated. Showed antitumor activity, especially in neuroendocrine tumors. |[1][26] |

Experimental Protocols

The following are generalized methodologies for key experiments cited in the evaluation of this compound's anti-cancer effects.

Cell Viability and Proliferation Assay (MTS/MTT Assay)

-

Principle: Measures the metabolic activity of cells, which is proportional to the number of viable cells.

-

Methodology:

-

Cell Plating: Seed cancer cells in 96-well plates at a density of 2,000-5,000 cells/well and allow them to adhere overnight.

-

Treatment: Treat cells with a range of this compound concentrations (e.g., 0-30 µM) for a specified duration (e.g., 48-72 hours). Include a vehicle control (e.g., DMSO).

-

Reagent Addition: Add MTS or MTT reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours at 37°C.

-

Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS) using a microplate reader.

-

Analysis: Normalize the absorbance values to the vehicle-treated control cells to determine the percentage of viability. Calculate IC50/GI50 values using appropriate software (e.g., GraphPad Prism).

-

Western Blot Analysis for Protein Expression and Phosphorylation

-

Principle: Detects specific proteins in a sample to assess expression levels or post-translational modifications like phosphorylation.

-

Methodology:

-

Cell Lysis: Treat cells with this compound as required. Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Denature protein lysates and separate them by molecular weight using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking & Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-CHOP, anti-cleaved PARP, anti-Actin) overnight at 4°C.

-

Secondary Antibody & Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify band intensity using software like ImageJ, normalizing to a loading control (e.g., Actin).

-

In Vivo Tumor Xenograft Study

-

Principle: Evaluates the effect of a drug on tumor growth in an animal model.

-

Methodology:

-

Animal Model: Use immunocompromised mice (e.g., athymic nude or NOD/SCID).

-

Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells) into the flank of each mouse.

-

Tumor Growth & Randomization: Monitor tumor growth. When tumors reach a palpable size (e.g., 100-150 mm³), randomize mice into treatment groups (e.g., Vehicle control, this compound, Combination therapy).

-

Treatment Administration: Administer this compound (e.g., 20 mg/kg) and other agents via the appropriate route (e.g., oral gavage) on a predetermined schedule (e.g., daily).

-

Monitoring: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (e.g., Volume = 0.5 x Length x Width²). Monitor animal body weight and overall health.

-

Endpoint & Analysis: At the end of the study (or when tumors reach a predetermined size), euthanize the mice. Excise tumors for weight measurement and downstream analysis (e.g., Western blot, immunohistochemistry for biomarkers like cleaved PARP or p-Akt).

-

Conclusion and Future Directions

This compound stands out as a promising candidate for drug repurposing in oncology due to its pleiotropic mechanisms of action, oral bioavailability, and well-established safety profile.[1][24] Its ability to co-target critical cancer pathways, including PI3K/Akt signaling and the UPR, provides a strong rationale for its use, particularly in combination with standard-of-care therapies like radiation and chemotherapy. Clinical trials have confirmed its potential to sensitize tumors to these treatments with acceptable toxicity.[11][27]

Future research should focus on:

-

Biomarker Discovery: Identifying predictive biomarkers to select patient populations most likely to respond to this compound-based therapies. This could include the mutational status of the PI3K/Akt pathway or markers of ER stress.

-

Optimizing Combinations: Systematically exploring novel combination strategies, such as pairing this compound with other targeted agents, immunotherapy, or specific autophagy inhibitors, to exploit synergistic interactions.[1][21]

-

Resistance Mechanisms: Investigating potential mechanisms of resistance to this compound to develop strategies to overcome them.

The continued exploration of this compound offers a cost- and time-effective strategy to expand the arsenal of anti-cancer therapeutics.

References

- 1. The Anti-Cancer Properties of the HIV Protease Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound Induces Endoplasmic Reticulum Stress and Sensitizes Renal Cancer Cells to TRAIL | Anticancer Research [ar.iiarjournals.org]

- 3. This compound, A lead HIV protease inhibitor, is a broad-spectrum, anticancer agent that induces endoplasmic reticulum stress, autophagy, and apoptosis in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound, a new anti-cancer drug with pleiotropic effects and many paths to autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound and other protease inhibitors in cancer:... | F1000Research [f1000research.com]

- 6. researchgate.net [researchgate.net]

- 7. The HIV Protease Inhibitor this compound Downregulates Akt Phosphorylation by Inhibiting Proteasomal Activity and Inducing the Unfolded Protein Response - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Clinical Trial of Oral this compound Before and During Radiation Therapy for Advanced Rectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. aacrjournals.org [aacrjournals.org]

- 10. This compound restricts A549 cell growth by inhibiting STAT3 signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Phase 1 trial of this compound added to standard cisplatin chemotherapy with concurrent pelvic radiation for locally advanced cervical cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Analysis of this compound-induced endoplasmic reticulum stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. ar.iiarjournals.org [ar.iiarjournals.org]

- 14. This compound and other protease inhibitors in cancer: mechanisms involved in anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Preclinical Assessment of Anti-HIV Agent this compound as Drug-Repurposing Strategy Against High-Grade Serous Ovarian Cancer - ProQuest [proquest.com]

- 16. The human immunodeficiency virus-1 protease inhibitor this compound impairs proteasome activity and inhibits the proliferation of multiple myeloma cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 17. This compound Inhibits the TCF11/Nrf1-Mediated Proteasome Recovery Pathway in Multiple Myeloma [mdpi.com]

- 18. This compound inhibits human DDI2 and potentiates cytotoxicity of proteasome inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. tandfonline.com [tandfonline.com]

- 20. researchgate.net [researchgate.net]

- 21. Combining this compound With Chloroquine Inhibits In Vivo Growth of Human Lung Cancer Xenograft Tumors | In Vivo [iv.iiarjournals.org]

- 22. aacrjournals.org [aacrjournals.org]

- 23. The Anti-Angiogenic Effects of Anti-Human Immunodeficiency Virus Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 24. aacrjournals.org [aacrjournals.org]

- 25. The HIV protease and PI3K/Akt inhibitor this compound does not improve the curative effect of fractionated irradiation in PC-3 prostate cancer in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 26. This compound Inhibits the Growth of Small-cell Lung Cancer Cells and Patient-derived Xenograft Tumors | Anticancer Research [ar.iiarjournals.org]

- 27. Clinical Outcomes of the HIV Protease Inhibitor this compound With Concurrent Chemoradiotherapy for Unresectable Stage IIIA/IIIB Non–Small Cell Lung Cancer: A Phase 1/2 Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 28. A phase I trial of the HIV protease inhibitor this compound with concurrent chemoradiotherapy for unresectable stage IIIA/IIIB non-small cell lung cancer: a report of toxicities and clinical response - PubMed [pubmed.ncbi.nlm.nih.gov]

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Nelfinavir, an orally bioavailable HIV-1 protease inhibitor, has long been a cornerstone of highly active antiretroviral therapy (HAART).[1][2] Its primary mechanism involves the competitive inhibition of the viral aspartyl protease, which is crucial for the cleavage of Gag-Pol polyproteins, thereby halting the maturation of infectious virions.[2] However, a growing body of evidence reveals that this compound's antiviral activity is not confined to HIV. In vitro and in some cases in vivo studies have demonstrated its efficacy against a diverse range of unrelated viruses, including herpesviruses, coronaviruses, and human papillomaviruses. These "off-target" effects are often mediated through distinct mechanisms, typically involving the modulation of host cell pathways critical for viral replication, such as protein maturation, cellular stress responses, and oncogenic signaling. This technical guide synthesizes the current understanding of this compound's non-HIV antiviral activities, presenting quantitative data, detailing experimental methodologies, and visualizing the complex molecular mechanisms involved.

Antiviral Activity Against Herpesviridae

This compound has demonstrated potent activity against several members of the Herpesviridae family, including Herpes Simplex Virus 1 (HSV-1), Kaposi's Sarcoma-Associated Herpesvirus (KSHV), and Human Cytomegalovirus (HCMV).[3] A key finding is that its mechanism is independent of the herpesvirus serine protease, suggesting it acts on host or viral functions distinct from its role in HIV.[3][4]

Mechanism of Action: Disruption of Viral Maturation and Egress

Studies on HSV-1 indicate that this compound does not prevent the assembly of DNA-filled capsids within the nucleus or their subsequent transport to the cytoplasm.[5][6] Instead, it interferes with the later stages of the viral life cycle: secondary envelopment and virion export.[5][6] The primary mechanisms implicated are:

-

Impaired Glycoprotein Maturation: this compound has been shown to decrease the glycosylation of viral glycoproteins, such as gB and gC in HSV-1.[4] This leads to their improper processing and aberrant subcellular localization, which is consistent with the induction of Endoplasmic Reticulum (ER) stress and the Unfolded Protein Response (UPR).[4]

-

Inhibition of Secondary Envelopment: As a consequence of disrupted glycoprotein function, nuclear-derived capsids in the cytoplasm fail to complete the final envelopment process, leading to an accumulation of non-infectious, unenveloped particles within the cell.[5][7]

For KSHV, this compound's inhibitory action also appears to disrupt virus assembly and maturation. It has been observed to significantly reduce the accumulation of the essential capsid triplex protein ORF26, likely as a downstream effect of its impact on cellular stress responses.[8]

Quantitative Data: In Vitro Efficacy Against Herpesviruses

| Virus | Cell Line | Assay Type | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference(s) |

| KSHV | Vero | rKSHV.294 (SeAP) | 7.4 | >20 | >2.7 | [3] |

| KSHV | TIME | LANA Staining | 2.0 | >20 | >10 | [3] |

| HSV-1 | Human Foreskin Fibroblast (HF) | Plaque Reduction | 4.1 | >20 | >4.9 | [3] |

| HSV-1 | Vero | Plaque Reduction | 2.9 | >20 | >6.9 | [3] |

| HCMV | Human Foreskin Fibroblast (HF) | Plaque Reduction | 3.2 | >20 | >6.3 | [3] |

Antiviral Activity Against Coronaviridae

The emergence of SARS-CoV and later SARS-CoV-2 spurred significant research into repurposing existing drugs, with this compound identified as a promising candidate.[9][10] It has demonstrated in vitro activity against multiple SARS-CoV-2 variants of concern.[11]

Mechanism of Action: A Multifaceted Approach

The precise mechanism of this compound against coronaviruses is debated, with evidence suggesting it may act on multiple targets.

-

Inhibition of Viral Protease (Potential): Initial in silico and some in vitro studies suggested that this compound could inhibit the SARS-CoV-2 main protease (Mpro or 3CLpro).[12][13] One study calculated an IC50 of 37 µM for the inhibition of recombinant SARS-CoV-2 main protease activity.[12] However, other analyses suggest this compound has no significant activity on this protease.[11]

-

Inhibition of Viral Entry/Fusion: this compound may inhibit the cell fusion process mediated by the viral Spike (S) glycoprotein.[11][14] Docking studies propose that it binds within the S trimer structure, potentially inhibiting the conformational changes required for membrane fusion.[14]

-

Post-Entry Inhibition: Time-of-addition experiments with the original SARS-CoV showed that this compound acts at a post-entry step of the replication cycle.[10] This aligns with a potential role in disrupting viral protein processing or other intracellular replication stages.

Quantitative Data: In Vitro Efficacy Against Coronaviruses

| Virus Strain | Cell Line | Assay Type | EC50 (µM) | EC90 (µM) | CC50 (µM) | SI | Reference(s) |

| SARS-CoV-2 | Vero E6 | CCK-8 | 2.89 | - | 51.55 | 18 | [9] |

| SARS-CoV-2 | Vero E6 | RNA Yield Reduction | 3.98 | 7.72 | 27.34 | 6.87 | [15] |

| SARS-CoV-2 (20A.EU1) | Vero E6 | Yield Reduction | 2.00 | 3.86 | >50 | >25 | [11] |

| SARS-CoV-2 (B.1.1.7) | Vero E6 | Yield Reduction | 4.99 | 5.43 | >50 | >10 | [11] |

| SARS-CoV-2 (P.1) | Vero E6 | Yield Reduction | 1.68 | 4.17 | >50 | >29.7 | [11] |

| SARS-CoV | Vero E6 | MTT (CPE) | ~1 | - | >300 | ~300 | [10] |

Antiviral Activity Against Human Papillomavirus (HPV)

This compound's activity against HPV is primarily characterized as an antineoplastic effect in HPV-positive cancer cells, rather than direct virucidal activity. It targets the downstream consequences of HPV oncoprotein expression.

Mechanism of Action: Reversal of Oncogenic Pathways

High-risk HPV types drive cervical malignancy through the actions of the E6 and E7 oncoproteins. This compound counteracts these effects through several proposed mechanisms:

-

Restoration of p53: The HPV E6 oncoprotein targets the tumor suppressor protein p53 for proteasomal degradation. This compound has been shown to reduce the levels of HPV16 E6, leading to the stabilization and increased expression of wild-type p53.[16][17]

-

Induction of Apoptosis and Cell Cycle Arrest: Restored p53 function triggers downstream pathways leading to programmed cell death (apoptosis) and arrest of the cell cycle, typically at the G1 phase.[16][17]

-

Induction of Autophagy and Cellular Stress: this compound is also known to induce cellular stress by disrupting autophagy, a cellular recycling process that cancer cells often exploit for survival. This proteotoxic stress contributes to its cytotoxic effects.[18]

Activity Against Other Viruses

This compound's broad-spectrum potential has been explored against other viruses, showing modest to limited activity.

Quantitative Data: Efficacy Against Dengue and Chikungunya Viruses

| Virus | Cell Line | Assay Type | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference(s) |

| Dengue Virus (DENV-2) | Not Specified | Virus-cell-based | 3.5 | 16.1 | 4.6 | [19][20] |

| Chikungunya Virus (CHIKV) | Not Specified | Virus-cell-based | 14 | 22.4 | 1.6 | [19][20] |

Detailed Experimental Protocols

The following are generalized protocols for the key assays used to determine the antiviral activity and cytotoxicity of this compound.

Cytotoxicity Assay (MTT/CCK-8)

This assay measures the metabolic activity of cells, which correlates with cell viability. It is used to determine the concentration of a compound that is toxic to the cells (CC50).

Workflow Diagram

Protocol Steps:

-

Cell Plating: Seed a 96-well plate with host cells at an appropriate density and incubate overnight to form a confluent monolayer.

-

Compound Addition: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add the compound dilutions. Include "cells only" (no compound) and "medium only" (no cells) controls.

-

Incubation: Incubate the plate for a period equivalent to the duration of the antiviral assay (e.g., 48-72 hours).

-

Reagent Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a similar reagent (like CCK-8) to each well.[21][22]

-

Color Development: Incubate for 1-4 hours at 37°C. Metabolically active cells will convert the yellow MTT into purple formazan crystals.[21][22]

-

Solubilization (MTT only): Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.[21]

-

Data Acquisition: Measure the absorbance of each well using a microplate reader at the appropriate wavelength (e.g., ~570 nm for MTT).

-

Analysis: Plot the percentage of cell viability against the drug concentration and use regression analysis to determine the CC50 value.

Plaque Reduction Assay

This is a functional assay that measures the ability of a drug to inhibit the production of infectious virus particles.

Workflow Diagram

Protocol Steps:

-

Cell Plating: Grow a confluent monolayer of susceptible host cells in multi-well plates (e.g., 6-well or 12-well).[23]

-

Infection: Infect the cell monolayers with a dilution of virus calculated to produce a countable number of plaques (e.g., 50-100 plaques per well).

-

Adsorption: Incubate the plates for 1-2 hours to allow the virus to attach to and enter the cells.[23]

-

Overlay Application: Remove the virus inoculum. Add a semi-solid overlay medium (e.g., containing methylcellulose or low-melting-point agarose) mixed with various concentrations of this compound. This overlay restricts virus spread to adjacent cells, ensuring that each plaque originates from a single infectious particle.

-

Incubation: Incubate the plates for several days, allowing plaques (zones of cell death) to form.

-

Visualization: Fix the cells (e.g., with 4% formaldehyde) and stain the monolayer with a dye like crystal violet, which stains living cells but leaves the plaques unstained.[24]

-

Analysis: Count the number of plaques at each drug concentration. The EC50 is the concentration of this compound that reduces the number of plaques by 50% compared to the untreated virus control.

Viral Load Quantification (qRT-PCR)

This assay measures the amount of viral genetic material (RNA) to quantify the effect of a drug on viral replication.

Protocol Steps:

-

Experiment Setup: Infect cells with the virus in the presence of serial dilutions of this compound. Incubate for one full replication cycle (e.g., 24-48 hours).

-

RNA Extraction: Harvest the cell culture supernatant (for released virus) or the cells themselves (for intracellular virus). Extract total RNA using a commercial kit or a Trizol-based method.[25]

-

Reverse Transcription (RT): Convert the extracted viral RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and virus-specific primers or random hexamers.[26][27]

-

Quantitative PCR (qPCR): Perform qPCR using the synthesized cDNA as a template. The reaction includes primers and a probe specific to a conserved region of the viral genome. A fluorescent signal is generated and measured in real-time as the target sequence is amplified.[28]

-

Analysis: The amount of viral RNA in each sample is quantified by comparing its amplification cycle (Ct value) to a standard curve of known concentrations. The EC50 can be calculated as the drug concentration that reduces the viral RNA copy number by 50%.

Conclusion

This compound exhibits a remarkable range of antiviral activities that extend well beyond its established role as an HIV-1 protease inhibitor. Its ability to interfere with fundamental cellular processes that are hijacked by diverse viruses—such as glycoprotein processing, protein folding (ER stress), and oncogenic signaling pathways—positions it as a valuable tool for antiviral research and a potential scaffold for the development of broad-spectrum therapeutics. While clinical efficacy for these non-HIV indications remains largely unproven, the extensive in vitro data provides a compelling rationale for further investigation. The detailed mechanisms and protocols outlined in this guide serve as a foundational resource for scientists working to unlock the full therapeutic potential of this multifaceted drug.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. go.drugbank.com [go.drugbank.com]

- 3. The HIV Protease Inhibitor this compound Inhibits Kaposi's Sarcoma-Associated Herpesvirus Replication In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. This compound Inhibits Maturation and Export of Herpes Simplex Virus 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound inhibits maturation and export of herpes simplex virus 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound Inhibition of Kaposi’s sarcoma-associated herpesvirus protein expression and capsid assembly - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. anso.org.cn [anso.org.cn]

- 10. HIV protease inhibitor this compound inhibits replication of SARS-associated coronavirus - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound: An Old Ally in the COVID-19 Fight? - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Potential anti-COVID-19 agents, cepharanthine and this compound, and their usage for combination treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. The anti-HIV drug this compound mesylate (Viracept) is a potent inhibitor of cell fusion caused by the SARSCoV-2 spike (S) glycoprotein warranting further evaluation as an antiviral against COVID-19 infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. european-virus-archive.com [european-virus-archive.com]

- 16. Frontiers | Molecular Mechanisms of HIV Protease Inhibitors Against HPV-Associated Cervical Cancer: Restoration of TP53 Tumour Suppressor Activities [frontiersin.org]

- 17. Molecular Mechanisms of HIV Protease Inhibitors Against HPV-Associated Cervical Cancer: Restoration of TP53 Tumour Suppressor Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 18. This compound is effective against human cervical cancer cells in vivo: a potential treatment modality in resource-limited settings - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Reaching beyond HIV/HCV: this compound as a potential starting point for broad-spectrum protease inhibitors against dengue and chikungunya virus - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 20. researchgate.net [researchgate.net]

- 21. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 22. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 23. Viral Titering-Plaque Assay Protocol - Creative Biogene [creative-biogene.com]

- 24. scienceopen.com [scienceopen.com]

- 25. med.unc.edu [med.unc.edu]

- 26. mcgill.ca [mcgill.ca]

- 27. clyte.tech [clyte.tech]

- 28. Six useful viral qRT-PCR tips - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nelfinavir, a protease inhibitor initially developed for the treatment of HIV, has demonstrated significant anti-neoplastic properties, largely attributed to its ability to induce endoplasmic reticulum (ER) stress. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning this compound-induced ER stress and the subsequent activation of the Integrated Stress Response (ISR). We will detail the key signaling pathways, present quantitative data from seminal studies in clearly structured tables, and provide comprehensive experimental protocols for the key assays used to investigate this phenomenon. This document is intended to serve as a valuable resource for researchers in oncology, cell biology, and drug development, facilitating further investigation into the therapeutic potential of this compound and other ER stress-inducing agents.

Introduction to this compound and Endoplasmic Reticulum Stress

The endoplasmic reticulum (ER) is a critical organelle responsible for protein synthesis, folding, and modification, as well as lipid biosynthesis and calcium homeostasis. A variety of physiological and pathological conditions can disrupt these functions, leading to an accumulation of unfolded or misfolded proteins in the ER lumen—a state known as ER stress. To cope with this, cells activate a complex signaling network called the Unfolded Protein Response (UPR). The UPR aims to restore ER homeostasis by attenuating protein translation, upregulating the expression of chaperone proteins to assist in protein folding, and enhancing ER-associated degradation (ERAD) of misfolded proteins. However, if ER stress is prolonged or severe, the UPR can switch from a pro-survival to a pro-apoptotic response, leading to programmed cell death.

This compound has emerged as a potent inducer of ER stress in various cancer cell lines.[1][2][3] Its anti-cancer activity is closely linked to its ability to trigger a robust and sustained ER stress response, ultimately leading to apoptosis in tumor cells.[4][5] This guide will dissect the intricate mechanisms of this compound's action on the ER.

Molecular Mechanisms of this compound-Induced ER Stress

This compound induces ER stress through a mechanism that is distinct from classical ER stressors like tunicamycin or thapsigargin. While it does activate components of the UPR, a key feature of its action is the potent and unconventional induction of the Integrated Stress Response (ISR).[6]

The Unfolded Protein Response (UPR) and this compound

The UPR is mediated by three ER-resident transmembrane sensors:

-

IRE1α (Inositol-requiring enzyme 1α): Upon activation, IRE1α splices the mRNA of X-box binding protein 1 (XBP1), leading to the translation of a potent transcription factor (XBP1s) that upregulates genes involved in ERAD and protein folding.[7] this compound has been shown to induce the expression of IRE1α and the splicing of XBP1.[7]

-

PERK (PKR-like ER kinase): Activated PERK phosphorylates the α-subunit of eukaryotic translation initiation factor 2 (eIF2α), which attenuates global protein synthesis while selectively promoting the translation of activating transcription factor 4 (ATF4). ATF4, in turn, upregulates genes involved in amino acid metabolism, antioxidant responses, and, under prolonged stress, apoptosis, primarily through the induction of C/EBP homologous protein (CHOP).[8]

-

ATF6 (Activating transcription factor 6): Upon ER stress, ATF6 translocates to the Golgi apparatus, where it is cleaved to release a cytosolic fragment that acts as a transcription factor to upregulate ER chaperones like GRP78/BiP.[7]

While this compound does influence these pathways, its primary mechanism for inducing a robust stress response appears to be through the modulation of eIF2α phosphorylation, bypassing the direct, classical activation of PERK.[6]

Atypical Induction of the Integrated Stress Response (ISR)

The ISR is a broader cellular stress response that converges on the phosphorylation of eIF2α. While PERK is the canonical ER stress-activated eIF2α kinase, other kinases can also phosphorylate eIF2α in response to different cellular stresses.

Studies have revealed that this compound's potent induction of eIF2α phosphorylation and subsequent ATF4 and CHOP expression is largely independent of PERK activation.[6] Instead, this compound appears to modulate the constitutive dephosphorylation of eIF2α. It achieves this by down-regulating the expression of CReP (Constitutive Repressor of eIF2α Phosphorylation; also known as PPP1R15B), a cofactor for the protein phosphatase 1 (PP1).[6] This inhibition of eIF2α dephosphorylation leads to a sustained ISR, even in the absence of direct eIF2α kinase activation.[6]

Downstream Effects: Apoptosis and Autophagy

The sustained ER stress and ISR activation triggered by this compound ultimately lead to apoptosis. This is mediated, in part, by the upregulation of the pro-apoptotic transcription factor CHOP.[3][8] CHOP can promote apoptosis by downregulating the anti-apoptotic protein Bcl-2 and upregulating pro-apoptotic proteins like Bax.[7] this compound treatment has been shown to increase the Bax/Bcl-2 ratio and induce the cleavage of executioner caspases, such as caspase-7.[7]

In addition to apoptosis, this compound can also induce autophagy, a cellular process of self-digestion of cytoplasmic components.[2] The relationship between this compound-induced autophagy and cell death is complex and may be cell-type dependent, with some studies suggesting a protective role for autophagy.[2]

Signaling Pathways

The following diagrams, generated using Graphviz, illustrate the key signaling pathways involved in this compound-induced ER stress.

Figure 1: this compound-induced ER stress signaling pathway.

Quantitative Data Summary

The following tables summarize quantitative data from various studies investigating the effects of this compound on ER stress markers and cell viability.

Table 1: Dose-Dependent Effects of this compound on ER Stress Markers

| Cell Line | Marker | This compound Concentration (µM) | Observation | Reference |

| HeLa | CReP | 0, 5, 10, 20 | Dose-dependent decrease in protein expression after 6h. | [6] |

| HeLa | ATF4 | 0, 5, 10, 20 | Dose-dependent increase in protein expression after 6h. | [6] |

| MEFs | ATF4 | 0, 5, 10, 20 | Efficient induction of protein expression above 5 µM after 6h. | [6] |

| PEO1 (Ovarian Cancer) | GRP78 | 5, 10, 20, 30 | Dose-dependent increase in protein expression after 72h. | [7] |

| PEO1 (Ovarian Cancer) | CHOP | 5, 10, 20, 30 | Dose-dependent increase in protein expression after 72h. | [7] |

| Renal Cancer Cells | DR4/DR5 | 5, 10, 20 | Dose-dependent increase in protein expression after 48h. | [7] |

Table 2: Time-Course Effects of this compound on ER Stress Markers

| Cell Line | Marker | This compound Concentration (µM) | Time (hours) | Observation | Reference |

| HeLa | CReP | 20 | 0, 1, 3, 6 | Decrease in protein expression observed as early as 1h. | [6] |

| HeLa | ATF4 | 20 | 0, 1, 3, 6 | Induction of protein expression observed as early as 1h. | [6] |

| MEFs | ATF4 | 20 | 0, 1, 3, 6 | Induction of protein expression observed as early as 1h. | [6] |

| PEO1 (Ovarian Cancer) | GRP78 | 20 | 0, 24, 48, 72 | Time-dependent increase in protein expression. | [7] |

| PEO1 (Ovarian Cancer) | IRE1α | 20 | 0, 24, 48, 72 | Time-dependent increase in protein expression. | [7] |

| PEO1 (Ovarian Cancer) | ATF4 | 20 | 0, 24, 48, 72 | Time-dependent increase in protein expression. | [7] |

| PEO1 (Ovarian Cancer) | CHOP | 20 | 0, 24, 48, 72 | Time-dependent increase in protein expression. | [7] |

| PEO1 (Ovarian Cancer) | Cleaved Caspase-7 | 20 | 0, 24, 48, 72 | Time-dependent increase in protein expression. | [7] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to study this compound-induced ER stress.

Western Blot Analysis for ER Stress Markers

Objective: To detect and quantify the expression levels of key ER stress-related proteins (e.g., GRP78, p-eIF2α, total eIF2α, ATF4, CHOP, cleaved caspase-7).

Materials:

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (specific for the target proteins)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Protocol:

-

Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with various concentrations of this compound or a vehicle control for the desired time periods.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them in lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate.

-

SDS-PAGE: Load equal amounts of protein per lane onto an SDS-PAGE gel and separate the proteins by electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Detection: Apply ECL substrate to the membrane and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Figure 2: Western Blot experimental workflow.

RT-PCR for XBP1 Splicing

Objective: To detect the unconventional splicing of XBP1 mRNA as an indicator of IRE1α activation.

Materials:

-

RNA extraction kit (e.g., TRIzol)

-

Reverse transcription kit

-

PCR primers for XBP1 (flanking the 26-nucleotide intron)

-

Taq DNA polymerase

-

Agarose gel and electrophoresis system

-

Gel imaging system

Protocol:

-

RNA Extraction: Treat cells with this compound and extract total RNA.

-

Reverse Transcription: Synthesize cDNA from the extracted RNA.

-

PCR Amplification: Amplify the XBP1 cDNA using primers that flank the intron. This will produce two different sized amplicons: one from the unspliced XBP1 (XBP1u) and a smaller one from the spliced XBP1 (XBP1s).

-

Gel Electrophoresis: Separate the PCR products on a high-percentage agarose gel.

-

Visualization and Analysis: Visualize the bands under UV light and quantify the relative amounts of spliced and unspliced XBP1.

Figure 3: XBP1 splicing assay workflow.

Cell Viability (MTS) Assay

Objective: To assess the effect of this compound on cell proliferation and viability.

Materials:

-

96-well cell culture plates

-

MTS reagent

-

Microplate reader

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.

-

Compound Treatment: Treat the cells with a range of this compound concentrations. Include a vehicle control.

-

Incubation: Incubate the cells for the desired treatment duration (e.g., 48 or 72 hours).

-

MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's instructions.

-

Incubation: Incubate the plate at 37°C for 1-4 hours, allowing viable cells to convert MTS to formazan.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Conclusion

This compound's ability to induce a potent and sustained ER stress response, primarily through the unconventional activation of the ISR, underscores its potential as an anti-cancer therapeutic. This guide has provided a comprehensive overview of the molecular mechanisms, quantitative effects, and experimental methodologies related to this compound-induced ER stress. By understanding these core principles, researchers can better design and interpret experiments aimed at exploiting ER stress pathways for therapeutic benefit. The provided protocols and data summaries serve as a foundational resource to facilitate further research in this promising area of drug repositioning and cancer therapy.

References

- 1. researchgate.net [researchgate.net]